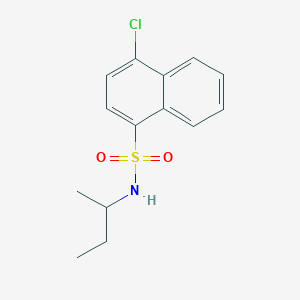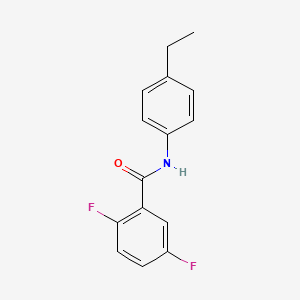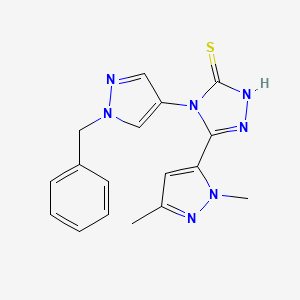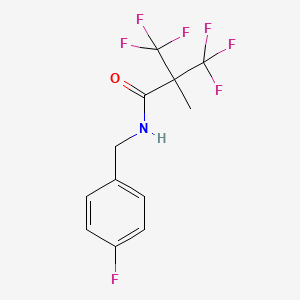![molecular formula C24H16BrFO4 B4670819 3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)
3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one
Vue d'ensemble
Description
3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. The compound has a unique chemical structure and has shown promising results in various studies, making it an exciting area of research.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB and PI3K/Akt pathways. The compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, the compound has been shown to modulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit a wide range of biological effects, making it an ideal candidate for drug discovery and development. However, one of the limitations of using the compound is its relatively high cost and limited availability, which can hinder its widespread use in research.
Orientations Futures
There are several potential future directions for the research on 3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one. One of the areas of interest is the development of novel analogs of the compound with improved pharmacological activity and reduced toxicity. Another potential direction is the investigation of the compound's mechanism of action and its interactions with various signaling pathways in the body. Finally, the compound's potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and diabetes, warrant further investigation.
Conclusion:
In conclusion, 3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one is a promising synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. The compound has shown potent pharmacological activity and has been extensively studied for its biochemical and physiological effects. Future research on the compound's mechanism of action and its potential applications in the treatment of various diseases is warranted.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, the compound has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFO4/c1-14-23(16-2-6-17(25)7-3-16)24(28)20-11-10-19(12-22(20)30-14)29-13-21(27)15-4-8-18(26)9-5-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBZYXPKRBBWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)
![2,4-dichloro-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4670764.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4670766.png)
![methyl 1-[({4-[({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazol-3-yl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4670768.png)
![N-{[2-(4-tert-butylbenzoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4670777.png)
![5-(phenoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4670780.png)
![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4670787.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)




